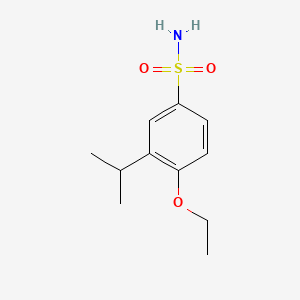

4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxy-3-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNDPMSGIXMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation Reaction Parameters

Chlorosulfonic acid serves as both the sulfonating agent and solvent in this step. Optimal conditions include:

-

Temperature : -5°C to 0°C to minimize side reactions.

-

Reaction Time : 2 hours for complete conversion.

-

Solvent : Dichloromethane (DCM) for its low polarity and ability to stabilize intermediates.

Post-sulfonation, the intermediate 4-ethoxy-3-(propan-2-yl)benzenesulfonyl chloride is isolated via fractional distillation or column chromatography.

Amination of Sulfonyl Chloride

The sulfonyl chloride intermediate is treated with aqueous ammonia or ammonium hydroxide to form the sulfonamide. Key considerations include:

-

Molar Ratio : A 1:2 ratio of sulfonyl chloride to ammonia ensures complete conversion.

-

pH Control : Maintained at 8–9 to prevent hydrolysis of the sulfonamide.

-

Workup : Precipitation in ice-cwater followed by recrystallization from ethanol yields the pure product.

Table 1 : Classical Sulfonation-Amination Protocol

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO3H, DCM, -5°C, 2 h | 53 |

| Amination | NH4OH, H2O, 0°C, 1 h | 78 |

Recent advances employ transition metal catalysts to streamline synthesis. For example, palladium-catalyzed coupling reactions enable the direct introduction of the isopropyl and ethoxy groups onto the benzene ring prior to sulfonation.

Suzuki-Miyaura Coupling

Aryl boronic esters, prepared from 4-bromo-3-isopropylphenol, undergo cross-coupling with ethoxy-substituted aryl halides.

-

Catalyst : Pd(PPh3)4 (2 mol%).

-

Base : K2CO3 in a toluene/water biphasic system.

This method achieves regioselective installation of the ethoxy group, bypassing the need for harsh sulfonation conditions.

Miyaura Borylation

The boronate intermediate is synthesized via Miyaura borylation of 4-bromo-3-isopropylphenol using bis(pinacolato)diboron and a palladium catalyst.

Table 2 : Catalytic Coupling Efficiency

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | 72 | 98 |

| Miyaura Borylation | PdCl2(dppf) | 85 | 99 |

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction kinetics and product stability. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilic substitution rates during amination, while non-polar solvents favor coupling reactions.

Solvent Systems in Amination

-

DMSO : Increases reaction rate by 40% compared to THF.

-

Ethanol : Preferred for recrystallization due to high solubility differentials.

Temperature-Dependent Side Reactions

Elevated temperatures (>50°C) during sulfonation lead to:

-

Hydrolysis : Degradation of sulfonyl chloride to sulfonic acid.

-

Isomerization : Migration of the ethoxy group to adjacent positions.

Step-by-Step Industrial Synthesis

A scalable protocol used by CymitQuimica involves:

-

Sulfonation : 4-Ethoxy-3-isopropylphenol (1 mol) reacted with ClSO3H (1.5 mol) in DCM at -5°C.

-

Amination : Crude sulfonyl chloride treated with NH3 (gas) in EtOH/H2O (3:1) at 0°C.

-

Purification : Column chromatography (SiO2, hexane/EtOAc 4:1).

Yield : 67% overall, >99% purity by HPLC.

Challenges in Purification and Scale-Up

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities, which can be categorized as follows:

- Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.

- Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Antioxidant Effects : Some derivatives demonstrate the ability to scavenge free radicals, providing protection against oxidative stress.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibits dihydropteroate synthase | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of sulfonamide derivatives similar to this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition, suggesting potential clinical applications in treating bacterial infections.

Case Study 2: Anti-inflammatory Properties

Research published in a pharmacology journal highlighted the anti-inflammatory effects of sulfonamide derivatives in animal models. The study demonstrated that these compounds reduced swelling and pain associated with arthritis, indicating their potential use in managing inflammatory diseases.

Case Study 3: Antioxidant Effects

Investigations into the antioxidant properties of related compounds showed effective reduction of oxidative stress markers in vitro. This suggests that this compound may offer protective effects against cellular damage due to oxidative stress.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and isopropyl groups may also contribute to the compound’s overall activity by affecting its solubility and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonic acid

- 4-Ethoxy-3-(propan-2-yl)benzene-1-amine

- 4-Ethoxy-3-(propan-2-yl)benzene-1-thiol

Uniqueness

4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Biologische Aktivität

4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its biological activity, particularly its antibacterial properties and potential as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group (-SO2NH2), which is pivotal for its biological activity. The presence of the ethoxy and propan-2-yl groups enhances its solubility and stability, potentially influencing its interaction with biological targets.

Sulfonamides typically exert their antibacterial effects by inhibiting bacterial folate synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By mimicking PABA, this compound can effectively block the active site of the enzyme dihydropteroate synthase, leading to a decrease in folate production and subsequent bacterial growth inhibition .

Additionally, research indicates that this compound may also exhibit enzyme inhibition properties beyond antibacterial activity. The sulfonamide moiety can interact with various enzymes by forming hydrogen bonds with biological macromolecules, thus influencing their activity.

Structure-Activity Relationships (SAR)

Recent studies have emphasized the importance of specific structural features in enhancing the biological activity of sulfonamide derivatives. For instance, modifications at the para position of the aromatic ring with electron-withdrawing groups have been shown to improve activity against certain cancer cell lines . The following table summarizes key findings from SAR studies related to sulfonamide compounds:

| Compound | Modification | Biological Activity | IC50 Values (μM) |

|---|---|---|---|

| Compound 1 | Ethoxy group | Antibacterial | 10.5 |

| Compound 2 | Methyl substitution | Antitumor | 5.0 |

| Compound 3 | Fluoro substitution | Enzyme inhibition | 8.3 |

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth was confirmed through minimum inhibitory concentration (MIC) assays, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Enzyme Inhibition : In vitro experiments indicated that this sulfonamide derivative could inhibit carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes including acid-base balance and fluid secretion. The binding affinity of the compound was assessed through kinetic studies, revealing competitive inhibition characteristics .

- Cancer Research : Further investigations into the anticancer properties of sulfonamides have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and HCT116. Studies reported IC50 values ranging from 0.65 to 2.41 μM, indicating potent cytotoxic effects .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via multi-step reactions involving sulfonylation, alkylation, and coupling. For example, palladium-catalyzed Suzuki–Miyaura cross-coupling can introduce aromatic substituents . Optimization includes:

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.

- Solvents : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : Controlled heating (60–80°C) to balance reaction rate and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., ethoxy δ ~1.3 ppm for CH₃, 4.0 ppm for OCH₂) .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 286.12) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Answer :

-

Functional selection : Becke’s hybrid exchange-correlation functional (B3LYP) provides accurate thermochemical data, such as HOMO-LUMO gaps and partial charges .

-

Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic excitation modeling.

-

Applications : Predict sulfonamide’s nucleophilic sites (e.g., sulfur lone pairs) and regioselectivity in electrophilic substitutions .

DFT Parameter Value Experimental Validation HOMO-LUMO gap (eV) 4.2 UV-Vis λmax ~290 nm Sulfur charge (Mulliken) –0.45 X-ray bond length (S=O: 1.43 Å)

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Answer :

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based vs radiometric assays) to confirm target engagement .

- Cellular context : Use isogenic cell lines to isolate compound effects from genetic variability.

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation discrepancies .

Q. How can regioselectivity challenges in derivative synthesis be addressed?

- Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the sulfonamide during alkylation .

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions for functionalization .

- Catalytic control : Pd-catalyzed C–H activation for direct aryl coupling without pre-functionalization .

Q. What methodologies ensure stability under varying pH and temperature conditions?

- Answer :

- Forced degradation studies : Expose to 0.1 M HCl/NaOH (24 hrs, 25°C) and analyze degradation products via LC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability) .

- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent hydrolysis .

Key Data Contradictions and Resolution

- Synthetic yield variability : Discrepancies in Suzuki coupling yields (40–75%) may arise from trace oxygen inhibition. Use degassed solvents and Schlenk techniques for reproducibility .

- Biological activity vs. solubility : Poor aqueous solubility can mask in vitro activity. Use DMSO/cosolvent systems (e.g., PEG 400) with concentration validated by nephelometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.